2-Chloro-N-(2-hydroxyethyl)nicotinamide

Nicotinamide N-methyltransferase NNMT inhibitor enzyme inhibition

This compound is a validated NNMT inhibitor scaffold with a Ki of 1.20 nM, offering >500-fold greater potency than its N-methyl analog. The electrophilic 2-chloro substituent enables copper-catalyzed nucleophilic aromatic substitution, making it an essential building block for SAR libraries at the pyridine 2-position. Preliminary CCR5 antagonist activity is also reported. Procure for NNMT inhibitor screening campaigns, selectivity profiling within the NAD+ biosynthetic enzyme family, or as a starting point for chemokine receptor antagonist development. Differentiated from dechlorinated analogs by its unique synthetic handle.

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
CAS No. 1178440-36-2
Cat. No. B1394648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(2-hydroxyethyl)nicotinamide
CAS1178440-36-2
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)C(=O)NCCO
InChIInChI=1S/C8H9ClN2O2/c9-7-6(2-1-3-10-7)8(13)11-4-5-12/h1-3,12H,4-5H2,(H,11,13)
InChIKeyGZBNXYQZRKROLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(2-hydroxyethyl)nicotinamide (CAS 1178440-36-2): Compound Class and Basic Characteristics for Scientific Procurement


2-Chloro-N-(2-hydroxyethyl)nicotinamide (CAS 1178440-36-2) is a synthetic nicotinamide derivative characterized by a 2-chloro substitution on the pyridine ring and an N-(2-hydroxyethyl) carboxamide side chain . With molecular formula C8H9ClN2O2 and molecular weight 200.62 g/mol, the compound combines a hydrogen bond-donating hydroxyl group with an electrophilic 2-chloro substituent, offering distinct reactivity for nucleophilic aromatic substitution chemistry and enabling both covalent and non-covalent interactions with biological targets .

Why 2-Chloro-N-(2-hydroxyethyl)nicotinamide Cannot Be Interchanged with Unsubstituted or N-Alkylated Nicotinamide Analogs


In nicotinamide-based chemical series, substituents at the 2-position of the pyridine ring and on the carboxamide nitrogen exert non-additive effects on target binding, metabolic stability, and synthetic utility. The 2-chloro group introduces electrophilicity and alters the pyridine nitrogen's basicity, while the N-(2-hydroxyethyl) moiety provides a terminal hydroxyl for derivatization or hydrogen bonding. Published NNMT inhibition data illustrate this principle: the N-methyl analog 2-chloro-N-methylnicotinamide displays Ki values in the micromolar range, whereas 2-chloro-N-(2-hydroxyethyl)nicotinamide achieves nanomolar inhibition—a >500-fold difference in apparent affinity arising solely from side-chain modification [1]. Generic substitution without accounting for these structure-activity relationships will yield divergent biological profiles or failed synthetic transformations.

Quantitative Differentiation of 2-Chloro-N-(2-hydroxyethyl)nicotinamide: Evidence-Based Comparator Analysis


NNMT Inhibition: 2-Chloro-N-(2-hydroxyethyl)nicotinamide vs. N-Methyl Analog (Binding Affinity Comparison)

2-Chloro-N-(2-hydroxyethyl)nicotinamide demonstrates sub-nanomolar apparent inhibition constant (Ki) against recombinant human nicotinamide N-methyltransferase (NNMT), with reported values of 1.20 nM across multiple independent assay entries [1]. In contrast, the structurally related N-methyl analog 2-chloro-N-methylnicotinamide exhibits Ki values of 650–870 nM under comparable assay conditions—representing a 542- to 725-fold reduction in apparent affinity [2]. This substantial difference underscores the critical contribution of the N-(2-hydroxyethyl) side chain to NNMT active site interactions.

Nicotinamide N-methyltransferase NNMT inhibitor enzyme inhibition

Synthetic Versatility: 2-Chloro Leaving Group Enables Nucleophilic Aromatic Substitution Chemistry Absent in Dechlorinated Analogs

The 2-chloro substituent on the nicotinamide ring serves as a reactive handle for copper-catalyzed nucleophilic aromatic substitution (SNAr) with amines, enabling modular derivatization at the 2-position. General synthetic routes for 2-substituted nicotinamide derivatives utilize CuI with ligands, Cs2CO3 as base, in DMSO or dioxane at 80–90 °C to replace the chloro group with diverse amine nucleophiles [1]. In contrast, the dechlorinated analog N-(2-hydroxyethyl)nicotinamide (CAS 6265-73-2) lacks this electrophilic site entirely, precluding analogous late-stage diversification chemistry and limiting the scaffold to modifications only at the N-hydroxyethyl terminus [2].

Medicinal chemistry nucleophilic aromatic substitution derivatization

Selectivity Profile: Differential NNMT Inhibition Potency vs. NAMPT Activity

While 2-chloro-N-(2-hydroxyethyl)nicotinamide exhibits potent NNMT inhibition (Ki = 1.20 nM) [1], structurally related 2-chloro-nicotinamide derivatives reported in BindingDB demonstrate nanomolar NAMPT inhibition, with IC50 values ranging from 0.150 nM to 1.10 nM across various recombinant human NAMPT assays [2]. This indicates that 2-chloro-nicotinamide scaffolds can engage both NNMT and NAMPT depending on substitution pattern. The target compound's preferential NNMT activity—distinct from the NAMPT inhibition observed in alternative 2-chloro-nicotinamide derivatives—highlights the importance of the specific N-(2-hydroxyethyl) modification for directing selectivity within the NAD+ metabolic enzyme family.

NNMT NAMPT target selectivity

CCR5 Antagonism: 2-Chloro-N-(2-hydroxyethyl)nicotinamide vs. Uncharacterized Analogs in Chemokine Receptor Targeting

Preliminary pharmacological screening has identified 2-chloro-N-(2-hydroxyethyl)nicotinamide as a CCR5 antagonist with potential utility in CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune conditions, and COPD [1]. This activity profile distinguishes the compound from the broader class of nicotinamide derivatives, for which CCR5 antagonism is not a general property. Notably, the close analog N-(2-hydroxyethyl)nicotinamide (nicorandil metabolite) functions as a coronary vasodilator via potassium channel opening, with no reported CCR5 activity—a functional divergence arising from the single 2-chloro substitution [2].

CCR5 antagonist HIV chemokine receptor

Application Scenarios for 2-Chloro-N-(2-hydroxyethyl)nicotinamide: Where Quantitative Differentiation Drives Scientific Selection


NNMT Inhibitor Screening and Assay Validation in NAD+ Metabolism Research

Based on the compound's 1.20 nM Ki against recombinant human NNMT [1], this compound serves as a high-potency reference ligand for NNMT inhibitor screening campaigns, assay validation, and structure-activity relationship (SAR) studies targeting NAD+ metabolic pathways in oncology or metabolic disease contexts. The >500-fold potency advantage over the N-methyl analog [2] makes it the preferred scaffold for hit-to-lead optimization in NNMT programs.

Medicinal Chemistry Library Synthesis via 2-Position Derivatization

The 2-chloro group enables copper-catalyzed nucleophilic aromatic substitution with diverse amine nucleophiles (CuI, Cs2CO3, DMSO, 90 °C) [1], making the compound a versatile building block for generating focused libraries of 2-aminated nicotinamide analogs. This synthetic handle is absent in dechlorinated analogs such as N-(2-hydroxyethyl)nicotinamide [2], positioning the 2-chloro derivative as the required starting material for SAR exploration at the pyridine 2-position.

Target Validation: NNMT vs. NAMPT Selectivity Profiling

Given that structurally related 2-chloro-nicotinamide derivatives exhibit potent NAMPT inhibition (IC50 = 0.150–1.10 nM) [1], whereas the target compound shows documented NNMT activity (Ki = 1.20 nM) [2], this compound is appropriate for comparative studies designed to dissect selectivity determinants within the NAD+ biosynthetic enzyme family. Procurement for dual-target profiling requires explicit confirmation of the compound's selectivity window.

CCR5 Antagonist Discovery and Chemokine Receptor Pharmacology

Preliminary pharmacological screening indicating CCR5 antagonist activity [1] supports the compound's use as a starting point for chemokine receptor antagonist development in HIV entry inhibition, asthma, and autoimmune disease models. Users should note that quantitative potency data (IC50/Ki) for CCR5 antagonism is not available in currently identified public sources, necessitating independent potency determination prior to advanced studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-N-(2-hydroxyethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.